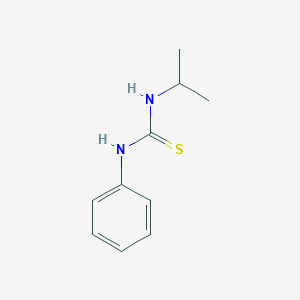

Thiourea, N-(1-methylethyl)-N'-phenyl-

Description

Historical Context and Development of Thiourea Derivatives

Thiourea derivatives have been pivotal in organic chemistry since Marceli Nencki’s synthesis of thiourea in 1873. The substitution of oxygen with sulfur in urea’s structure marked a breakthrough, enabling diverse applications in pharmaceuticals, materials science, and catalysis. N-(1-Methylethyl)-N'-phenyl-thiourea emerged as part of mid-20th-century efforts to functionalize thiourea with alkyl and aryl groups, enhancing its reactivity and selectivity. Early syntheses involved coupling phenyl isothiocyanate with isopropylamine, as demonstrated in Soviet-era patents. By the 1990s, advancements in solid-state tribochemical methods enabled efficient chloride-to-iodide substitutions in metal complexes of thiourea derivatives, paving the way for tailored applications.

Significance in Contemporary Chemical Sciences

This compound exemplifies the versatility of thioureas in modern research. Its bifunctional structure—featuring a thiocarbonyl group, aromatic phenyl ring, and branched isopropyl chain—facilitates dual hydrogen-bond donor/acceptor interactions. These properties are exploited in:

- Asymmetric organocatalysis : Thiourea derivatives mediate enantioselective reactions, such as Michael additions, by stabilizing transition states through non-covalent interactions.

- Pharmaceutical intermediates : Derivatives like N-(4-isopropylphenyl)-N'-(4-methoxybenzyl)thiourea show promise as TRPV1 receptor antagonists, while others exhibit anti-leishmanial activity.

- Materials science : The compound’s planar geometry and sulfur content make it suitable for coordinating metals in electroplating solutions.

Nomenclature and Structural Classification in Thiourea Chemistry

IUPAC Name : 1-Phenyl-3-propan-2-ylthiourea

Molecular Formula : C₁₀H₁₄N₂S

Structural Features :

- Core : Thiourea (H₂N−C(=S)−NH₂) with N1 substituted by a phenyl group and N3 by an isopropyl group.

- Tautomerism : Predominantly exists in the thione form (C=S) due to thermodynamic stability (Kₑq = 1.04×10⁻³).

- Geometry : Planar N₂C=S core with C–S bond length of 1.71 Å and C–N bonds averaging 1.33 Å.

Classification :

| Category | Description |

|---|---|

| Substituent Type | N,N′-disubstituted thiourea |

| Functional Groups | Thiocarbonyl, aromatic, branched alkyl |

| Hybridization | sp²-hybridized sulfur in thione form |

Research Significance and Applications Overview

Recent studies highlight three key domains:

1. Pharmaceutical Development

- Anticancer agents : Thiourea derivatives inhibit kinases and tubulin polymerization. For example, N-(4-isopropylphenyl)thiourea derivatives demonstrate cytotoxicity against HeLa cells.

- Antimicrobials : Structural analogs show efficacy against Mycobacterium tuberculosis by targeting enoyl-acyl carrier protein reductase.

2. Organocatalysis

- Enantioselective synthesis : Chiral thioureas catalyze asymmetric Strecker and Mannich reactions. Modifications with isopropyl groups enhance stereochemical control.

3. Coordination Chemistry

- Metal complexes : Forms stable complexes with Cu(I/II) and Co(II/III), used in electroless tin plating and corrosion inhibition.

Table 1 : Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Weight | 194.30 g/mol |

| Melting Point | 98–100°C |

| Boiling Point | 275.8°C at 760 mmHg |

| Density | 1.125 g/cm³ |

| LogP | 2.845 |

| CAS Number | 15093-36-4 |

Structure

2D Structure

Properties

IUPAC Name |

1-phenyl-3-propan-2-ylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2S/c1-8(2)11-10(13)12-9-6-4-3-5-7-9/h3-8H,1-2H3,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFBMRUOVWMEFFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=S)NC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20164653 | |

| Record name | Thiourea, N-(1-methylethyl)-N'-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20164653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15093-36-4 | |

| Record name | Thiourea, N-(1-methylethyl)-N'-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015093364 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Phenyl-N'-isopropylthiourea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131983 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thiourea, N-(1-methylethyl)-N'-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20164653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 15093-36-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Target of Action

The primary target of 1-Isopropyl-3-phenylthiourea is phenoloxidase , a key enzyme of melanization. This enzyme catalyzes the oxidation of phenols and plays a significant role in the melanization process, which is widespread in living organisms.

Mode of Action

1-Isopropyl-3-phenylthiourea acts as a competitive inhibitor of phenoloxidase. It interferes with the enzymatic oxidation of 3-(3,4-dihydroxyphenyl)-l-alanine (DOPA) by phenoloxidase. The inhibition constant of this compound was estimated as 0.21 ± 0.09 μM, indicating a strong affinity for the enzyme.

Biochemical Pathways

The compound affects the melanization pathway by inhibiting phenoloxidase. Phenoloxidase catalyzes the initial steps of melanization, namely, the oxidation by molecular oxygen of monophenols and ortho-diphenols into the corresponding ortho-quinones. These quinones then undergo spontaneous intramolecular cyclization to yield indoles, which subsequently polymerize into melanin.

Pharmacokinetics

It is known that the compound has a high gastrointestinal absorption and is a permeant of the blood-brain barrier. The compound is also known to inhibit CYP1A2, an important enzyme involved in drug metabolism.

Result of Action

By inhibiting phenoloxidase, 1-Isopropyl-3-phenylthiourea can potentially affect the melanization process. This could lead to changes in the coloration of tissues and other biological materials, as melanin is responsible for the dark color of animal skin, hair, and the browning of fruit and root shears.

Biological Activity

Thiourea derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article focuses specifically on the biological activity of Thiourea, N-(1-methylethyl)-N'-phenyl- , also known as N-(1,1-dimethylethyl)-N'-phenylthiourea . This compound has been studied for its potential applications in various therapeutic areas, including anticancer, antimicrobial, and antifungal activities.

- Chemical Formula : C11H16N2S

- Molecular Weight : 216.32 g/mol

- Structure : The compound features a thiourea functional group, which is characterized by the presence of a carbon-sulfur double bond (C=S) and nitrogen atoms bonded to organic groups.

Synthesis

Thiourea derivatives can be synthesized through various methods, including the reaction of isothiocyanates with amines. For N-(1-methylethyl)-N'-phenylthiourea, a common synthesis route involves reacting 1-methyl-1-phenyl hydrazine with phenyl isothiocyanate under controlled conditions to yield the desired thiourea compound .

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiourea derivatives. For instance, compounds containing thiourea moieties have shown significant inhibitory effects on various cancer cell lines:

- Cell Lines Tested : MCF-7 (breast cancer), SK-MEL (melanoma), SK-OV-3 (ovarian cancer), and BT-549 (breast cancer).

- IC50 Values : Some derivatives exhibited IC50 values in the low micromolar range, indicating potent cytotoxicity against these cell lines .

Table 1 summarizes the anticancer activity of selected thiourea derivatives:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| N-(1-methylethyl)-N'-phenyl | MCF-7 | 2.96 |

| N-(4-nitrophenyl)thiourea | SK-MEL | 11.0–25.0 |

| N-(4-methylsulfanyl)thiourea | SK-OV-3 | 118.8 |

Antimicrobial Activity

The antimicrobial properties of thioureas have also been explored. Studies indicate that certain thiourea derivatives exhibit activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from >5000 to 1250 µg/mL, demonstrating varying degrees of efficacy compared to traditional antibiotics like Ciprofloxacin .

Table 2 presents the antimicrobial activity of selected thiourea derivatives:

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Thiourea Derivative A | S. aureus | 1250 |

| Thiourea Derivative B | E. coli | >5000 |

Antifungal Activity

Thioureas have also been evaluated for their antifungal properties. A series of novel thioureas were tested against fungal pathogens such as Phomopsis obscurans and P. viticola. The results indicated that some compounds achieved complete growth inhibition at concentrations as low as 30 µM .

Case Studies

-

Case Study on Anticancer Activity :

A study investigated the effects of a series of thiourea derivatives on MCF-7 cells. It was observed that treatment with N-(1-methylethyl)-N'-phenylthiourea resulted in significant cell death, with morphological changes indicative of apoptosis observed through microscopy . -

Case Study on Antimicrobial Efficacy :

Another study focused on the antimicrobial efficacy of various thioureas against E. coli. The results demonstrated that while some compounds had high MIC values, others showed promising antibacterial activity that warrants further investigation for potential therapeutic applications .

Scientific Research Applications

Synthesis of Thiourea Derivatives

Thiourea derivatives are synthesized through various methods, often involving the reaction of isothiocyanates with amines. For instance, N-(1-methylethyl)-N'-phenylthiourea can be prepared by reacting phenyl isothiocyanate with isopropylamine under controlled conditions. The resulting compound exhibits unique structural properties that contribute to its biological activities.

Antimicrobial Activity

Thiourea derivatives have shown promising antimicrobial properties against a range of pathogens. A study revealed that certain thiourea compounds exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to conventional antibiotics .

Anticancer Properties

Research indicates that thiourea derivatives can inhibit cancer cell proliferation through various mechanisms. Compounds similar to N-(1-methylethyl)-N'-phenylthiourea have demonstrated cytotoxic effects on human leukemia and breast cancer cell lines, with IC50 values as low as 1.5 µM . These compounds target specific molecular pathways involved in cancer progression, including angiogenesis inhibition and modulation of cell signaling pathways.

Anti-inflammatory Effects

Thiourea derivatives have also been investigated for their anti-inflammatory properties. Certain compounds have shown efficacy in inhibiting pro-inflammatory cytokines such as IL-6 and TNF-α, making them potential candidates for treating inflammatory diseases .

Agricultural Applications

Thioureas are utilized in agriculture as plant growth regulators and pesticides. Their ability to enhance crop yield and resist pests has been documented in several studies. For example, thiourea compounds can stimulate root growth and improve nutrient uptake in plants, leading to increased agricultural productivity.

Material Science Applications

In material science, thiourea derivatives are employed in the synthesis of polymers and coordination complexes. They serve as ligands for metal ions, forming stable complexes that are useful in catalysis and material development . The structural characteristics of thioureas allow for the design of materials with tailored properties for specific applications.

Anticancer Activity Case Study

A detailed investigation into the anticancer effects of thiourea derivatives was conducted using various human cancer cell lines. The study found that derivatives containing aromatic groups exhibited enhanced cytotoxicity compared to their aliphatic counterparts . The mechanisms were attributed to the induction of apoptosis and cell cycle arrest.

Agricultural Efficacy Case Study

Field trials assessing the impact of thiourea-based fertilizers showed a marked improvement in crop yield compared to control groups. The application of these compounds resulted in better growth parameters and increased resistance to biotic stressors .

Comparison with Similar Compounds

Structural and Substituent Variations

Substituted thioureas differ primarily in their N- and N'- substituents, which influence their physical, chemical, and biological properties. Key analogs include:

Key Observations :

Physicochemical Properties

LogP and Polarity :

- Neopentyl derivatives (e.g., CAS 15093-39-7) exhibit higher hydrophobicity (LogP ≈ 3.5) compared to benzoyl-substituted thioureas (LogP ≈ 2.8) due to alkyl vs. aryl substituents .

- Sulfonyl-containing thioureas (e.g., CAS 60515-91-5) have lower LogP (≈1.9) due to polar sulfonyl groups, enhancing water solubility .

Molecular Surface Area (PSA) :

- Thioureas with hydroxyl or nitro groups (e.g., ) show higher PSA (>80 Ų), favoring interactions in biological systems.

Preparation Methods

Amine-Isothiocyanate Condensation (Ohshiro et al., 1981)

The most widely cited method involves the condensation of isopropylamine with phenyl isothiocyanate under mild reflux conditions. In a representative procedure:

-

Isopropylamine (1.0 equiv) is dissolved in anhydrous toluene under nitrogen.

-

Phenyl isothiocyanate (1.05 equiv) is added dropwise at 0–5°C to minimize side reactions.

-

The mixture is refluxed at 110°C for 6–8 hours, with progress monitored via thin-layer chromatography (TLC).

-

The crude product is cooled, filtered, and recrystallized from ethanol/water (3:1) to yield white crystals.

Key Data :

This method prioritizes simplicity and scalability but requires careful temperature control to avoid thiourea decomposition.

Alternative Isothiocyanate-Amine Route

An inverted approach employs isopropyl isothiocyanate and aniline under similar conditions:

-

Aniline (1.0 equiv) is stirred in dichloromethane (DCM) at room temperature.

-

Isopropyl isothiocyanate (1.1 equiv) is added slowly, followed by triethylamine (1.2 equiv) to scavenge HCl.

-

After 12 hours, the organic layer is washed with brine, dried over MgSO₄, and concentrated.

-

The residue is purified via flash chromatography (hexane/ethyl acetate, 4:1).

Key Data :

Mechanochemical Synthesis (Strukil et al., 2012)

A solvent-free, green chemistry approach utilizes ball-milling technology:

-

Isopropylamine (1.0 equiv) and phenyl isothiocyanate (1.0 equiv) are placed in a stainless-steel milling jar.

-

A single stainless-steel ball (7 mm diameter) is added, and the jar is oscillated at 30 Hz for 60 minutes.

-

The product is extracted with ethanol and filtered.

Key Data :

-

Reaction Time : 60 minutes (vs. 6–8 hours in solution phase)

-

Purity : Comparable to conventional methods (¹H NMR)

This method eliminates solvent waste and enhances atom economy, making it ideal for industrial applications.

Microwave-Assisted Synthesis

A modern variant employs microwave irradiation to accelerate the reaction:

-

Isopropylamine and phenyl isothiocyanate (1:1 molar ratio) are dissolved in acetonitrile.

-

The mixture is irradiated at 150 W and 100°C for 15 minutes.

-

The solvent is evaporated, and the product is washed with cold hexane.

Key Advantages :

Comparative Analysis of Preparation Methods

Characterization and Validation

Synthetic products are validated using:

-

¹H NMR : Peaks at δ 1.25 (d, 6H, CH(CH₃)₂), δ 4.10 (m, 1H, NHCH), δ 7.30–7.50 (m, 5H, C₆H₅).

-

HPLC : Retention time = 4.2 min (C18 column, acetonitrile/water 70:30).

Challenges and Optimization Strategies

-

Side Reactions : Isothiocyanates may hydrolyze to amines under prolonged heating. Adding molecular sieves mitigates this.

-

Purification : Recrystallization from ethanol/water achieves >95% purity, but column chromatography is needed for pharmaceutical-grade material.

-

Solvent Selection : Polar aprotic solvents (DMF, acetonitrile) improve reaction rates but complicate isolation .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-substituted thiourea derivatives such as N-(1-methylethyl)-N'-phenylthiourea, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves reacting an isothiocyanate with a primary or secondary amine. For example, 1-methylethyl isothiocyanate can be coupled with phenylamine in a polar aprotic solvent (e.g., acetone) under basic conditions (e.g., triethylamine) at 0–25°C to minimize side reactions like hydrolysis . Optimization includes controlling stoichiometry, temperature, and reaction time. Post-synthesis purification via recrystallization (e.g., methanol/dichloromethane mixtures) ensures high yields (≥90%) and purity .

Q. What spectroscopic and crystallographic techniques are essential for characterizing N-(1-methylethyl)-N'-phenylthiourea?

- Methodological Answer :

- Spectroscopy : Nuclear Magnetic Resonance (NMR) identifies substituent patterns (e.g., singlet for thiourea NH protons at δ 9–11 ppm). Mass spectrometry confirms molecular weight (e.g., ESI-MS for [M+H]+ ion) .

- Crystallography : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement resolves bond lengths (e.g., C=S ~1.68 Å) and hydrogen-bonding networks (e.g., N–H⋯S interactions). Data validation against the Cambridge Structural Database (CSD) ensures accuracy .

Q. How can researchers design biological activity assays for thiourea derivatives targeting enzyme inhibition?

- Methodological Answer :

- In vitro assays : Use purified enzymes (e.g., urease or acetylcholinesterase) with spectrophotometric monitoring of substrate conversion (e.g., Berthelot method for urease). Include positive controls (e.g., thiourea itself) and dose-response curves to calculate IC50 values .

- Structure-Activity Relationship (SAR) : Compare inhibitory potency with analogs (e.g., N,N'-diphenylthiourea) to identify critical substituents (e.g., isopropyl groups enhancing lipophilicity) .

Advanced Research Questions

Q. How can conflicting crystallographic and computational data on thiourea conformations be resolved?

- Methodological Answer : Discrepancies between experimental (SCXRD) and DFT-optimized geometries may arise from crystal packing forces. Use:

- Hirshfeld surface analysis to quantify intermolecular interactions (e.g., π-stacking in aromatic thioureas).

- Torsion angle comparisons between CSD entries (e.g., coplanarity of C=S and aryl groups) and computational models .

- Dynamic NMR in solution to assess conformational flexibility (e.g., slow rotation about C–N bonds at low temperatures) .

Q. What strategies mitigate byproduct formation during large-scale synthesis of N-(1-methylethyl)-N'-phenylthiourea?

- Methodological Answer : Common byproducts include disubstituted ureas (from isocyanate hydrolysis) or thiocarbamides. Mitigation involves:

- Strict anhydrous conditions (e.g., molecular sieves in solvent).

- Stepwise addition of reagents to control exothermic reactions.

- Continuous-flow reactors for improved heat/mass transfer, reducing side reactions .

Q. How do electronic and steric effects of substituents influence the hydrogen-bonding networks in thiourea crystals?

- Methodological Answer : Electron-withdrawing groups (e.g., –CF3) reduce N–H acidity, weakening N–H⋯S bonds. Steric hindrance from bulky substituents (e.g., isopropyl) disrupts coplanarity, altering packing motifs. Analyze via:

- CSD surveys to correlate substituents with dimerization patterns.

- Lattice energy calculations (e.g., PIXEL method) to quantify interaction strengths .

Q. What computational approaches predict the bioactivity of thiourea derivatives against plant pathogens?

- Methodological Answer :

- Molecular docking (e.g., AutoDock Vina) to screen for binding to fungal enzyme active sites (e.g., cytochrome P450).

- QSAR models using descriptors like logP, polar surface area, and H-bond donor counts. Validate with in vitro antifungal assays (e.g., against Pyricularia oryzae) .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental NMR chemical shifts?

- Methodological Answer : Discrepancies may stem from solvent effects or dynamic processes. Solutions include:

- Explicit solvent modeling in DFT calculations (e.g., IEF-PCM for acetone).

- Variable-temperature NMR to detect exchange broadening (e.g., rotamers in solution) .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.